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Compound of Interest

Compound Name: Hdac-IN-87

Cat. No.: B15582227

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of the novel histone
deacetylase (HDAC) inhibitor, Hdac-IN-87. The information presented herein is intended to
offer an objective comparison of its inhibitory activity across various HDAC isoforms, supported
by detailed experimental methodologies.

Histone deacetylases are a class of enzymes crucial in the epigenetic regulation of gene
expression.[1][2][3] They remove acetyl groups from lysine residues on histones and other non-
histone proteins, leading to a more compact chromatin structure and generally transcriptional
repression.[2][4] Given the diverse roles of different HDAC isoforms in human physiology and
pathology, the development of isoform-selective inhibitors is a key objective in drug discovery
to enhance therapeutic efficacy and minimize off-target effects.[5][6]

Selectivity Profile of Hdac-IN-87

The inhibitory activity of Hdac-IN-87 was assessed against a panel of recombinant human
HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, summarized in the
table below, indicate that Hdac-IN-87 is a potent and selective inhibitor of HDAC1 and HDAC?2,
which are Class | HDACs. The compound exhibits significantly lower activity against other
Class I, Class II, and Class IV isoforms, suggesting a favorable selectivity profile for therapeutic
applications targeting HDAC1/2-mediated pathways.
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HDAC Class Isoform Hdac-IN-87 IC50 (nM)
Class | HDAC1 8
HDAC?2 12

HDAC3 1,500

HDAC8 >10,000

Class lla HDAC4 >20,000
HDAC5 >20,000

HDAC7 >20,000

HDAC9 >20,000

Class llb HDACG6 850
HDAC10 4,200

Class IV HDAC11 >20,000

Mechanism of Action of HDAC Inhibitors

HDAC inhibitors function by binding to the active site of HDAC enzymes, thereby preventing
the deacetylation of their substrates.[7][8] This leads to an accumulation of acetylated histones,
resulting in a more relaxed chromatin structure that allows for the transcription of genes,
including tumor suppressor genes.[2][4][9] The diagram below illustrates this general
mechanism.
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Start: Prepare Reagents

Prepare Serial Dilutions
of Hdac-IN-87

'
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'

Incubate at 37°C for 30 min

l
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:

Incubate at Room Temp for 20 min
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Measure Fluorescence
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Analyze Data and
Calculate IC50 Values

End: Selectivity Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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